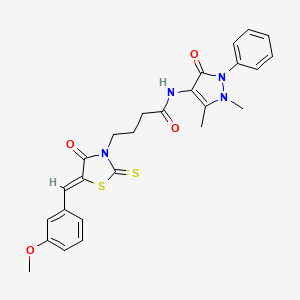

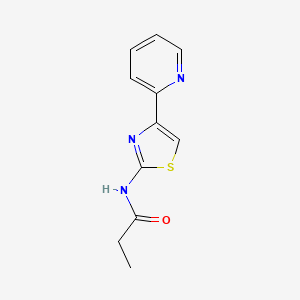

![molecular formula C16H20ClN3O2S B2878931 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one CAS No. 886954-95-6](/img/structure/B2878931.png)

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a piperazine ring, and a butanone group. The benzothiazole ring is substituted with a chlorine atom and a methoxy group.Chemical Reactions Analysis

The synthesis of this compound involves the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines . The reaction conditions are solvent-free and yield good to moderate results .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives have been recognized for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by free radicals, which are often implicated in the aging process and various diseases. The structure of thiazole compounds allows them to act as free radical scavengers, thereby preventing oxidative stress in biological systems .

Analgesic and Anti-inflammatory Activity

The analgesic properties of thiazole derivatives make them suitable for the development of new pain-relief medications. Additionally, their anti-inflammatory effects can be harnessed to treat conditions like arthritis and other inflammatory disorders. The compound’s ability to modulate biochemical pathways related to inflammation and pain perception is of significant interest in pharmacological research .

Antimicrobial and Antifungal Activity

Thiazole compounds, including the one , have shown promising results as antimicrobial and antifungal agents. Their mechanism often involves interfering with the microbial cell wall synthesis or protein synthesis, making them effective against a range of pathogenic bacteria and fungi. This application is particularly important in the face of rising antibiotic resistance .

Antiviral Activity

Research has indicated that thiazole derivatives can exhibit antiviral activity, including against HIV. By disrupting the replication cycle of viruses, these compounds can serve as a basis for developing new antiviral drugs, which are essential tools in the fight against viral pandemics .

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease could potentially be managed with thiazole derivatives due to their neuroprotective properties. These compounds may protect neuronal cells from degeneration by modulating various cellular pathways and reducing neuroinflammation .

Antitumor and Cytotoxic Activity

One of the most critical applications of thiazole derivatives is in the field of oncology. These compounds have been found to possess antitumor and cytotoxic activities, making them potential candidates for cancer therapy. They can induce apoptosis in tumor cells and inhibit cancer cell proliferation, which is vital for developing new chemotherapeutic agents .

Orientations Futures

Benzothiazole derivatives, such as “1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one”, have shown promising anti-tubercular activity . Future research could focus on further optimizing the synthesis process, investigating the mechanism of action, and conducting in-depth studies on the safety and efficacy of these compounds.

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole ring have been found to inhibit cox-1 and cox-2 enzymes , which play an important role in inflammation .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound may interact with its targets (like cox-1 and cox-2 enzymes) and inhibit their activity . This inhibition could lead to a decrease in the production of certain inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

Given the potential anti-inflammatory activity of this compound, it could be involved in the arachidonic acid pathway, which is a key pathway in the inflammatory response . Inhibition of COX-1 and COX-2 enzymes in this pathway could lead to a decrease in the production of prostaglandins, which are key mediators of inflammation .

Result of Action

Based on the potential anti-inflammatory activity of this compound, it could lead to a decrease in inflammation . This could potentially result in a reduction of symptoms associated with inflammatory conditions.

Propriétés

IUPAC Name |

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S/c1-3-4-13(21)19-7-9-20(10-8-19)16-18-14-12(22-2)6-5-11(17)15(14)23-16/h5-6H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXYBGYMQRENPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

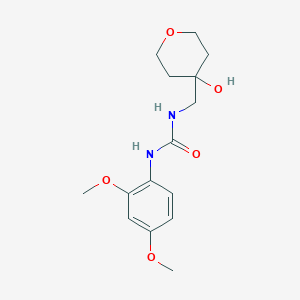

![Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2878848.png)

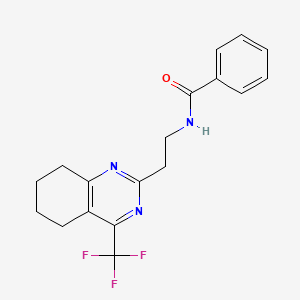

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2878849.png)

![[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2878851.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)

![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)

![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)

![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)